molecular formula C20H21NO5 B2373847 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid CAS No. 1935887-14-1

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid

Cat. No. B2373847
CAS RN: 1935887-14-1
M. Wt: 355.39
InChI Key: PNAIQQVUQMQJTD-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in solid-phase peptide synthesis . These compounds are characterized by the presence of a fluorenylmethyloxycarbonyl protecting group, which can be removed under mildly basic conditions .


Molecular Structure Analysis

The molecular structure of Fmoc amino acids consists of an amino acid backbone with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group . The Fmoc group is a bulky, aromatic group, which makes these compounds suitable for solid-phase peptide synthesis .


Chemical Reactions Analysis

In the context of peptide synthesis, the primary chemical reaction involving Fmoc amino acids is the coupling reaction with other amino acids to form a peptide bond . The Fmoc group can be removed under mildly basic conditions to expose the free amino group for the next coupling reaction .


Physical And Chemical Properties Analysis

Fmoc amino acids are typically solid at room temperature . They are characterized by their stability under acidic conditions and reactivity under mildly basic conditions .

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives, demonstrating its utility in the creation of specialized amino acids for various applications (Adamczyk & Reddy, 2001).
  • It has been instrumental in protecting hydroxy-groups in the synthesis of complex molecules like octathymidylic acid fragments, showcasing its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Biomedical Research and Biomaterials

  • The compound's derivatives, particularly fluorenylmethoxycarbonyl (Fmoc) amino acids, have gained attention in biomedical research for their potential in designing effective hydrogelators and therapeutics (Bojarska et al., 2020).
  • Its application in the preparation of peptides with reversibly protected peptide bonds emphasizes its importance in peptide synthesis, particularly for challenging sequences (Johnson et al., 1993).

Solid-Phase Synthesis and Molecular Probes

  • The compound is used in solid-phase synthesis, demonstrating its effectiveness in the construction of complex molecular structures like oligomers (Gregar & Gervay-Hague, 2004).
  • It plays a role in the development of bioimaging probes, particularly in the study of integrin-targeting, indicating its utility in advanced diagnostic and therapeutic research (Morales et al., 2010).

Advanced Material Science

  • The compound's derivatives have been explored in material science, particularly in the design of self-assembled structures with potential applications in nanotechnology and biomaterials (Kshtriya et al., 2021).

General Takeaway

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid and its derivatives play a significant role in various fields of scientific research, including organic synthesis, biomedical research, biomaterials development, and advanced material science. Its versatility in synthesis and application in diverse research areas highlight its importance in the scientific community.

Mechanism of Action

As building blocks for peptide synthesis, the mechanism of action of Fmoc amino acids lies in their ability to form peptide bonds with other amino acids while preventing unwanted side reactions .

Safety and Hazards

While specific safety data for “3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid” is not available, general safety precautions for handling Fmoc amino acids include avoiding inhalation or contact with skin and eyes .

Future Directions

The use of Fmoc amino acids in peptide synthesis is a well-established field with ongoing research focusing on improving the efficiency and scope of the synthesis . Future directions may include the development of new protecting groups and coupling strategies .

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-11-21(10-9-19(23)24)20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,22H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAIQQVUQMQJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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